In-Depth Technical Guide to the Chemical Properties of Neutral Violet
In-Depth Technical Guide to the Chemical Properties of Neutral Violet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral Violet, a synthetic organic dye, is a member of the phenazine (B1670421) class of compounds. It is recognized for its applications in biological staining, particularly as a supravital stain for observing living cells, such as reticulocytes. This technical guide provides a comprehensive overview of the known chemical properties of Neutral Violet, detailed experimental protocols for its use, and a workflow for its application in hematology.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Neutral Violet
| Property | Value | Source(s) |
| Chemical Name | N2-(4-dimethylaminophenyl)-N7,N7-dimethyl-phenazine-2,3,7-triamine hydrochloride | [4] |
| Synonyms | C.I. 50030, Neutral Violet (biological stain) | [4] |
| CAS Number | 3562-46-7 | [1][2][3][4] |
| Molecular Formula | C22H25ClN6 | [2][4] |
| Molecular Weight | 408.93 g/mol | [2][4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| λmax (in Ethanol) | Data not available |
Experimental Protocols
General Protocol for UV-Visible Spectroscopy
Objective: To determine the λmax of Neutral Violet in a given solvent (e.g., ethanol).
Materials:
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Neutral Violet powder
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Spectrophotometric grade ethanol (B145695)
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Volumetric flasks and pipettes
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Quartz cuvettes
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UV-Visible spectrophotometer
Procedure:
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Preparation of a Stock Solution: Accurately weigh a small amount of Neutral Violet powder and dissolve it in a known volume of ethanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).
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Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations.
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Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 400-700 nm for a violet dye).
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Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction.
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Sample Measurement: Rinse the cuvette with one of the working solutions of Neutral Violet and then fill it with the same solution. Place the cuvette in the spectrophotometer and run the scan.
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Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.
Protocol for Supravital Staining of Reticulocytes
Neutral Violet is utilized as a supravital stain to visualize reticulocytes in blood smears.[5][6] This technique allows for the identification and enumeration of immature red blood cells, which is crucial for assessing bone marrow activity.[5]
Objective: To stain and identify reticulocytes in a whole blood sample using Neutral Violet.
Materials:
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Neutral Violet staining solution (e.g., 1% in saline or a buffered solution)
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Fresh whole blood collected in an EDTA tube
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Glass microscope slides and coverslips
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Pasteur pipettes or micropipettes
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Incubator or water bath (37°C)
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Light microscope
Procedure:
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Stain Preparation: If not pre-made, prepare a 1% Neutral Violet staining solution by dissolving the dye in a suitable solvent.
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Mixing Blood and Stain: In a small test tube, mix equal parts of fresh whole blood and the Neutral Violet staining solution (e.g., 2-3 drops of each).
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Incubation: Gently mix the blood and stain suspension and incubate at 37°C for 15-20 minutes. This allows the living cells to take up the stain.[7]
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Smear Preparation: After incubation, gently mix the suspension again. Place a small drop of the stained blood onto a clean glass slide. Create a thin blood smear using a second slide held at a 30-45 degree angle.
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Drying: Allow the blood smear to air dry completely. Do not heat fix, as this is a supravital stain.
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Microscopic Examination: Once dry, the slide is ready for examination under a light microscope, typically using an oil immersion objective.
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Identification: Reticulocytes are identified as red blood cells that contain a bluish-purple network of ribosomal RNA (reticulum). Mature red blood cells will not show this staining.
Visualizations
Experimental Workflow for Supravital Staining
The following diagram illustrates the key steps in the experimental workflow for the supravital staining of reticulocytes using Neutral Violet.
Caption: A flowchart of the supravital staining protocol using Neutral Violet.
Safety and Handling
Detailed toxicological data for Neutral Violet is not widely available. As with any chemical, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Neutral Violet is a valuable chemical for specific applications in biological staining. While comprehensive data on its physical properties are limited, its identity and use in supravital staining are well-established. The protocols and workflow provided in this guide offer a framework for the effective use of Neutral Violet in a research setting. Further investigation is needed to fully characterize its physicochemical and spectral properties.
References
- 1. NEUTRAL VIOLET | 3562-46-7 [chemicalbook.com]
- 2. NEUTRAL VIOLET | 3562-46-7 [m.chemicalbook.com]
- 3. Buy Germanium monoxide (EVT-428793) | 20619-16-3 [evitachem.com]
- 4. 2,3,7-Phenazinetriamine, N2-(4-(dimethylamino)phenyl)-N7,N7-dimethyl-, hydrochloride (1:1) | C22H25ClN6 | CID 198943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Supravital staining - Wikipedia [en.wikipedia.org]
- 6. HemoSurf - Info [hemosurf.elearning.aum.iml.unibe.ch]
- 7. scribd.com [scribd.com]
